molecular formula C11H16ClN B13597251 1-(3-Cyclopropyl-2-methylphenyl)methanaminehydrochloride

1-(3-Cyclopropyl-2-methylphenyl)methanaminehydrochloride

Katalognummer: B13597251
Molekulargewicht: 197.70 g/mol
InChI-Schlüssel: AGERYTBCMMBXTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyclopropyl-2-methylphenyl)methanaminehydrochloride is a chemical compound with the molecular formula C11H16ClN

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropyl-2-methylphenyl)methanaminehydrochloride typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.

    Introduction of the methyl group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amine group. This can be done using reagents like ammonia or an amine derivative.

    Formation of the hydrochloride salt: Finally, the free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Cyclopropyl-2-methylphenyl)methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitric acid, sulfuric acid, halogens, and other electrophilic reagents.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, sulfo, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyclopropyl-2-methylphenyl)methanaminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Cyclopropyl-2-methylphenyl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological or biochemical responses. The specific pathways involved depend on the context of its application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

1-(3-Cyclopropyl-2-methylphenyl)methanaminehydrochloride can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride: Similar structure but with a chlorine substituent instead of a methyl group.

    1-(3-Cyclopropylphenyl)methanamine hydrochloride: Lacks the methyl group on the aromatic ring.

    1-(3-Cyclopropyl-4-methylphenyl)methanamine hydrochloride: Methyl group positioned differently on the aromatic ring.

Eigenschaften

Molekularformel

C11H16ClN

Molekulargewicht

197.70 g/mol

IUPAC-Name

(3-cyclopropyl-2-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-10(7-12)3-2-4-11(8)9-5-6-9;/h2-4,9H,5-7,12H2,1H3;1H

InChI-Schlüssel

AGERYTBCMMBXTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1C2CC2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.